

Cost-Effectiveness of Paliperidone Formulations: Application Notes and Protocols for Researchers

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These application notes provide a detailed overview and protocols for conducting and interpreting cost-effectiveness analyses of different **paliperidone** formulations for the treatment of schizophrenia. The following sections summarize key quantitative data from published studies, outline the experimental methodologies used in these analyses, and provide visual representations of the analytical frameworks.

Data Presentation: Comparative Cost-Effectiveness

The following tables summarize the quantitative data from key cost-effectiveness analyses of oral **paliperidone** extended-release (ER) and **paliperidone** palmitate long-acting injectable (LAI) formulations: once-monthly (PP1M), three-monthly (PP3M), and six-monthly (PP6M).

Table 1: Cost-Effectiveness of Switching from **Paliperidone** ER to LAI Formulations (5-Year Horizon) from a US Health Care System Perspective[1][2]



Comparison	Incremental Cost (2022 USD)	Incremental QALYs Gained	Incremental Net Monetary Benefit (at \$50,000/QALY WTP)
PP1M vs. ER	\$49,433	0.05	-\$46,804
PP3M vs. ER	\$26,698	0.14	-\$19,508
PP6M vs. ER	\$26,147	0.15	-\$18,886

WTP: Willingness-to-Pay, QALY: Quality-Adjusted Life Year. A negative incremental net monetary benefit suggests that the intervention is not cost-effective at the given WTP threshold.

Table 2: Cost and QALYs of Different Paliperidone LAI Formulations (5-Year Horizon)[1][2][3]

Formulation	Total Cost (2022 USD)	Total QALYs
PP1M	\$86,563	3.638
PP3M	\$63,828	3.729
PP6M	\$63,277	3.731

Table 3: Cost-Effectiveness Probabilities of LAI Formulations vs. **Paliperidone** ER (at \$50,000/QALY WTP)[1][2][3]

Formulation	Probability of Being Cost-Effective	
PP1M	0.4%	
PP3M	10.2%	
PP6M	9.8%	

Table 4: Cost-Effectiveness Probabilities Among LAI Formulations (at \$50,000/QALY WTP)[1] [2][3]



Comparison	Probability of the First Formulation Being Cost-Effective
PP6M vs. PP1M	92.6%
PP6M vs. PP3M	55.2%
PP3M vs. PP1M	91.1%

Table 5: Cost-Utility Analysis of **Paliperidone** Formulations in China (20-Year Horizon)[4][5]

Comparison	Incremental Cost (USD)	Incremental QALYs Gained	ICER (\$/QALY)
PP1M vs. ER	\$6,954.69	0.85	\$8,247.46
PP3M vs. ER	\$768.81	0.88	\$873.13

ICER: Incremental Cost-Effectiveness Ratio. The Willingness-to-Pay (WTP) threshold in this study was \$12,756.55/QALY.

Experimental Protocols

The predominant methodology for assessing the cost-effectiveness of different **paliperidone** formulations is the use of economic models, most commonly Markov models. These models simulate the progression of a cohort of patients with schizophrenia over a defined period, transitioning through various health states.

Protocol 1: Markov Model for Cost-Effectiveness Analysis of Paliperidone Formulations

This protocol outlines the typical structure of a Markov model used to compare oral and longacting injectable **paliperidone** formulations.

1. Model Structure:

• Health States: The model typically includes several mutually exclusive health states that a patient can occupy. A common structure includes:

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- Stable Disease Medication Adherent
- Stable Disease Medication Non-adherent
- Relapse with Hospitalization
- Relapse with Ambulatory Care
- Death[1][2]
- Time Horizon: The simulation is run for a specified period, often 5 years or longer, to capture the long-term consequences of treatment.[1][2][6][7]
- Cycle Length: The model progresses in discrete time intervals, known as cycles. A 3-month cycle length is frequently used.[1][2]
- Perspective: The analysis is typically conducted from a healthcare system or payer perspective, considering direct medical costs.[1][2][8]

2. Model Inputs:

- Patient Cohort: The model simulates a hypothetical cohort of adults with schizophrenia, often with a specified starting age (e.g., 40 years).[2]
- Transition Probabilities: The likelihood of moving from one health state to another within a cycle is determined by transition probabilities. These are derived from:
- Relapse rates from randomized clinical trials.[2]
- Data on medication adherence from observational studies.
- Costs: Costs are assigned to each health state and treatment. These include:
- Drug acquisition costs, often based on sources like the Veterans Affairs Federal Supply Schedule.[2]
- Costs of treating complications and managing relapses (e.g., hospitalization, ambulatory care), estimated from published literature.
- All costs are standardized to a specific year (e.g., 2022 USD) using a consumer price index.
 [2]
- Utilities (for Cost-Utility Analysis): Health-related quality of life scores (utilities) are assigned to each health state to calculate Quality-Adjusted Life Years (QALYs). These are typically sourced from observational studies.[2][9]
- Discounting: Future costs and QALYs are discounted at a standard rate (e.g., 3% or 5%) to reflect their present value.[2][5]

3. Analysis and Outcomes:

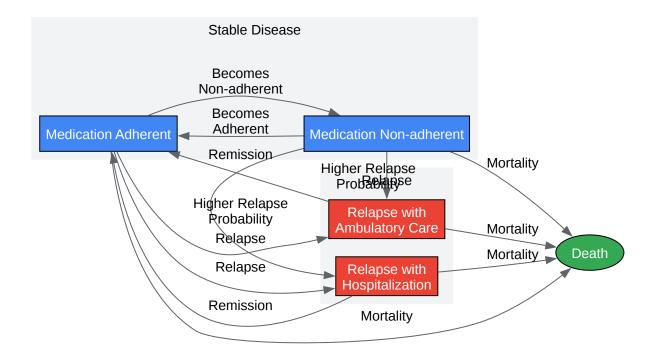
• Primary Outcomes: The model calculates the total costs and total QALYs for each **paliperidone** formulation over the time horizon.



- Incremental Analysis: The incremental cost-effectiveness ratio (ICER) is calculated as the difference in total costs between two alternatives divided by the difference in their total QALYs.
- Sensitivity Analyses: To account for uncertainty in the model parameters, one-way deterministic and probabilistic sensitivity analyses are performed.[2][3] This helps to assess the robustness of the model's conclusions.

Mandatory Visualizations

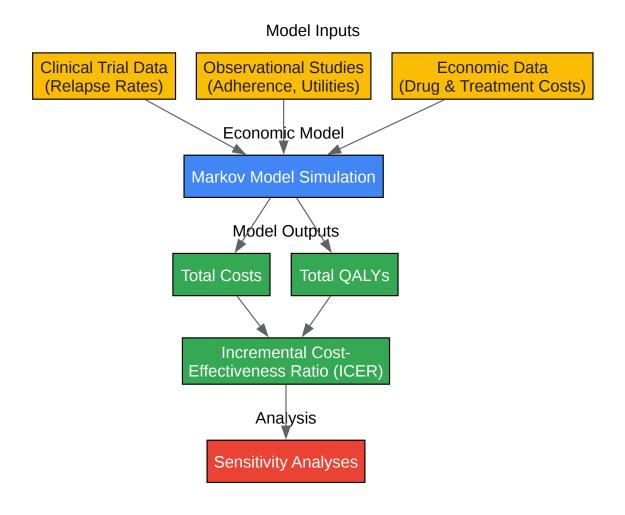
The following diagrams illustrate the conceptual frameworks described in the protocols.



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Caption: A diagram of the Markov model health states for schizophrenia treatment.





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Caption: A workflow diagram for a cost-effectiveness analysis.

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